molecular formula C14H13N5 B11860722 N,2-Dimethyl-N-(pyrazin-2-yl)quinazolin-4-amine CAS No. 827031-72-1

N,2-Dimethyl-N-(pyrazin-2-yl)quinazolin-4-amine

Cat. No.: B11860722
CAS No.: 827031-72-1
M. Wt: 251.29 g/mol
InChI Key: VAOXDPXQNGNNEO-UHFFFAOYSA-N
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Description

N,2-Dimethyl-N-(pyrazin-2-yl)quinazolin-4-amine is a heterocyclic compound that belongs to the quinazoline family. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound, which includes both pyrazine and quinazoline rings, contributes to its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,2-Dimethyl-N-(pyrazin-2-yl)quinazolin-4-amine typically involves the cyclocondensation of 4-chloropyrazolo[1,5-a]pyrazines with substituted anthranilic acids . This reaction is carried out under specific conditions to ensure the formation of the desired quinazoline ring system. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium complexes .

Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: N,2-Dimethyl-N-(pyrazin-2-yl)quinazolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Alkyl halides, sodium hydride, dimethylformamide (DMF).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can introduce various alkyl or aryl groups into the pyrazine or quinazoline rings .

Scientific Research Applications

N,2-Dimethyl-N-(pyrazin-2-yl)quinazolin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,2-Dimethyl-N-(pyrazin-2-yl)quinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biological processes. For example, it may inhibit the activity of kinases or other signaling proteins, leading to the suppression of cell proliferation in cancer cells . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with its targets .

Comparison with Similar Compounds

Uniqueness: N,2-Dimethyl-N-(pyrazin-2-yl)quinazolin-4-amine is unique due to its specific combination of pyrazine and quinazoline rings, which imparts distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for exploring new chemical reactions and developing novel therapeutic agents .

Properties

CAS No.

827031-72-1

Molecular Formula

C14H13N5

Molecular Weight

251.29 g/mol

IUPAC Name

N,2-dimethyl-N-pyrazin-2-ylquinazolin-4-amine

InChI

InChI=1S/C14H13N5/c1-10-17-12-6-4-3-5-11(12)14(18-10)19(2)13-9-15-7-8-16-13/h3-9H,1-2H3

InChI Key

VAOXDPXQNGNNEO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=N1)N(C)C3=NC=CN=C3

Origin of Product

United States

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